Leukotriene A4

Vue d'ensemble

Description

Le leukotriène A4 est un leukotriène, un type de médiateur inflammatoire eicosanoïde produit dans les leucocytes par l’oxydation de l’acide arachidonique. Il est un précurseur de la production d’autres leukotriènes, tels que le leukotriène B4 et le leukotriène C4 . Les leukotriènes jouent un rôle crucial dans la régulation de l’inflammation et des réponses immunitaires .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le leukotriène A4 est synthétisé à partir de l’acide arachidonique par l’action de l’enzyme 5-lipoxygénase, qui convertit l’acide arachidonique en acide 5-hydroperoxyéicosatétraénoïque (5-HPETE). Cet intermédiaire est ensuite converti en leukotriène A4 par la même enzyme .

Méthodes de production industrielle : La production industrielle du leukotriène A4 implique l’extraction de l’acide arachidonique des phospholipides de la membrane cellulaire, suivie de sa conversion en leukotriène A4 en utilisant la voie de la 5-lipoxygénase .

Analyse Des Réactions Chimiques

Types de réactions : Le leukotriène A4 subit plusieurs types de réactions, notamment :

Hydrolyse : Le leukotriène A4 est hydrolysé par l’hydrolase du leukotriène A4 pour produire du leukotriène B4.

Conjugaison : Le leukotriène A4 est conjugué avec du glutathion par la synthase du leukotriène C4 pour produire du leukotriène C4.

Réactifs et conditions courants :

Hydrolyse : Enzyme hydrolase du leukotriène A4.

Conjugaison : Glutathion et enzyme synthase du leukotriène C4.

Principaux produits :

Leukotriène B4 : Produit par hydrolyse.

Leukotriène C4 : Produit par conjugaison avec du glutathion.

4. Applications de la recherche scientifique

Le leukotriène A4 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé dans l’étude de la biosynthèse et du métabolisme des eicosanoïdes.

Biologie : Étudié pour son rôle dans la régulation de l’inflammation et des réponses immunitaires.

Médecine : Étudié pour son implication dans les maladies inflammatoires telles que l’asthme et la rhinite allergique.

Industrie : Utilisé dans le développement d’agents anti-inflammatoires et anticancéreux.

Applications De Recherche Scientifique

Biological Role and Mechanism of Action

LTA4 serves as a precursor to other leukotrienes, notably leukotriene B4 (LTB4), which is a potent pro-inflammatory mediator. The conversion of LTA4 to LTB4 is catalyzed by leukotriene A4 hydrolase (LTA4H), an enzyme that exhibits both hydrolase and aminopeptidase activities. The dysregulation of this pathway has been implicated in various pathological conditions including asthma, cardiovascular diseases, and autoimmune disorders .

Inflammatory Diseases

Research indicates that LTA4 and its derivatives play crucial roles in the pathogenesis of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Inhibitors of LTA4H are being investigated as potential treatments for these conditions by reducing the production of LTB4, thereby mitigating inflammation .

Cardiovascular Health

Variations in the LTA4H gene have been associated with increased susceptibility to cardiovascular diseases such as myocardial infarction and stroke. Studies suggest that specific haplotypes may confer protective effects against subclinical atherosclerosis, highlighting the potential of targeting LTA4H for cardiovascular disease prevention .

Cancer Research

Emerging evidence suggests that LTA4 may influence tumor progression through its effects on inflammation and immune response. Inhibiting LTA4H could potentially alter tumor microenvironments and enhance anti-tumor immunity, making it a target for cancer therapies .

Therapeutic Development

The development of selective inhibitors for LTA4H has gained traction due to its dual role in both inflammatory processes and potential therapeutic applications. Various compounds have been identified through structure-based drug design, showing promise in modulating leukotriene biosynthesis .

Table 1: Selected Inhibitors of LTA4H

| Compound Name | Mechanism of Action | Clinical Phase |

|---|---|---|

| Compound A | Selective LTA4H inhibition | Preclinical |

| Compound B | Dual inhibition (LTA4H and 5-LOX) | Phase I |

| Compound C | Non-selective leukotriene pathway modulator | Phase II |

Case Study 1: Asthma Management

A clinical trial evaluating an LTA4H inhibitor demonstrated significant reductions in asthma exacerbations among participants compared to placebo controls. The study highlighted the importance of targeting leukotriene pathways in managing chronic respiratory conditions .

Case Study 2: Cardiovascular Risk Reduction

A cohort study examined the influence of dietary factors on the expression of LTA4H haplotypes in relation to atherosclerosis risk. Findings indicated that certain dietary patterns could mitigate risks associated with specific genetic profiles linked to increased LTA4 production .

Mécanisme D'action

Le leukotriène A4 exerce ses effets en étant converti en d’autres leukotriènes, tels que le leukotriène B4 et le leukotriène C4. Ces leukotriènes se lient ensuite à des récepteurs spécifiques sur les cellules cibles, ce qui conduit à l’activation de diverses voies de signalisation impliquées dans l’inflammation et les réponses immunitaires . Les cibles moléculaires comprennent les récepteurs des leukotriènes et les enzymes impliquées dans la biosynthèse des leukotriènes .

Comparaison Avec Des Composés Similaires

Le leukotriène A4 est unique parmi les leukotriènes en raison de son rôle de précurseur d’autres leukotriènes. Les composés similaires comprennent :

Leukotriène B4 : Un puissant chimioattractant et activateur des cellules inflammatoires.

Leukotriène C4 : Impliqué dans la bronchoconstriction et l’augmentation de la perméabilité vasculaire.

Leukotriène D4 et Leukotriène E4 : Également impliqués dans la bronchoconstriction et l’inflammation.

L’unicité du leukotriène A4 réside dans sa position d’intermédiaire clé dans la biosynthèse d’autres leukotriènes, ce qui en fait une cible cruciale pour la recherche et les interventions thérapeutiques .

Activité Biologique

Leukotriene A4 (LTA4) is a pivotal lipid mediator derived from arachidonic acid metabolism, primarily involved in the inflammatory response. As a precursor to other leukotrienes, LTA4 plays a significant role in various physiological and pathological processes, particularly in immune responses and inflammatory diseases.

Overview of this compound

LTA4 is synthesized by the action of lipoxygenases on arachidonic acid and can be further metabolized into leukotriene B4 (LTB4) or cysteinyl leukotrienes (Cys-LTs) such as LTC4, LTD4, and LTE4. These metabolites are crucial in mediating inflammatory responses, particularly in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other allergic reactions.

Biological Functions

- Inflammation : LTA4 is known to induce various pro-inflammatory responses. It serves as a potent chemotactic agent for neutrophils, promoting their migration to sites of inflammation. This activity is critical in acute inflammatory responses but can contribute to tissue damage if uncontrolled.

- Neutrophil Activation : LTA4 stimulates the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines from neutrophils. Elevated levels of LTB4, formed from LTA4 by this compound hydrolase (LTA4H), are associated with increased neutrophilic inflammation observed in diseases like sepsis and acute lung injury .

- Role in Asthma : In asthma, LTA4 contributes to bronchoconstriction and airway hyperresponsiveness. The conversion of LTA4 to Cys-LTs enhances bronchial inflammation and mucus secretion, exacerbating symptoms in asthmatic patients .

LTA4 acts through its metabolites and direct interactions with specific receptors:

- Receptor Interaction : LTB4 binds to the BLT1 and BLT2 receptors on immune cells, triggering signaling pathways that amplify inflammatory responses.

- Enzymatic Conversion : The enzymatic activity of LTA4H not only converts LTA4 to LTB4 but also exhibits aminopeptidase activity, hydrolyzing peptide substrates which may also influence local immune responses .

Research Findings

Recent studies have elucidated several aspects of LTA4's biological activity:

- Neutrophil Response : Investigations into human neutrophils have shown that exposure to LTA4 results in significant activation, leading to enhanced phagocytic activity and cytokine production .

- Substrate Specificity : Research indicates that LTA4H has a preference for substrates with an N-terminal arginine, which may influence its role in modulating inflammation through peptide metabolism .

Case Studies

- Aspirin-Induced Asthma : In patients with aspirin-induced asthma (AIA), the expression of leukotriene C4 synthase is significantly upregulated. This leads to increased production of Cys-LTs following aspirin challenge, highlighting the role of LTA4 in mediating allergic responses through eosinophil activation .

- Pulmonary Inflammation Models : Studies using murine models have demonstrated that augmenting the aminopeptidase activity of LTA4H can reduce airway neutrophilia induced by lipopolysaccharide (LPS), suggesting potential therapeutic avenues for managing pulmonary inflammation .

Data Table: Key Findings on this compound Activity

Propriétés

Numéro CAS |

72059-45-1 |

|---|---|

Formule moléculaire |

C20H30O3 |

Poids moléculaire |

318.4 g/mol |

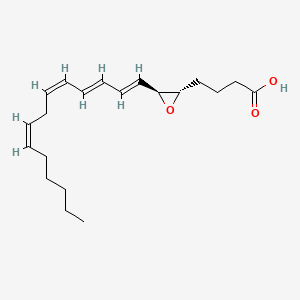

Nom IUPAC |

4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-13,15,18-19H,2-5,8,14,16-17H2,1H3,(H,21,22)/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1 |

Clé InChI |

UFPQIRYSPUYQHK-WAQVJNLQSA-N |

SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O |

SMILES isomérique |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O |

SMILES canonique |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O |

Key on ui other cas no. |

72059-45-1 |

Description physique |

Solid |

Synonymes |

Leukotriene A Leukotriene A 4 Leukotriene A-4 Leukotriene A4 Leukotrienes A LTA4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.